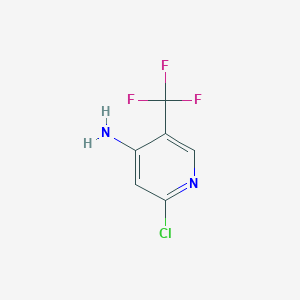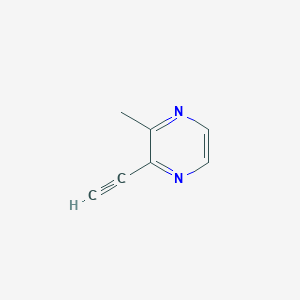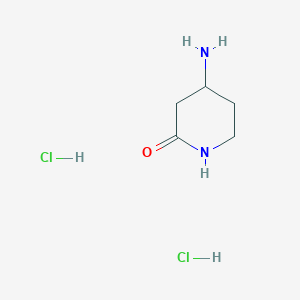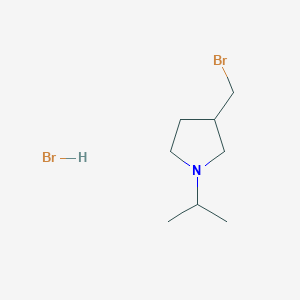
2-Chlor-5-(Trifluormethyl)pyridin-4-amin
Übersicht
Beschreibung
2-Chloro-5-(trifluoromethyl)pyridin-4-amine is a chemical compound with the CAS Number: 1061358-78-8 and a molecular weight of 196.56 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The linear formula of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine is C6H4ClF3N2 .Chemical Reactions Analysis
2-Chloro-5-(trifluoromethyl)pyridin-4-amine acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittel
2-Chlor-5-(Trifluormethyl)pyridin-4-amin: ist ein wichtiger Zwischenprodukt bei der Synthese verschiedener Pflanzenschutzmittel. Seine Derivate werden hauptsächlich im Pflanzenschutz eingesetzt, um Pflanzen vor Schädlingen und Krankheiten zu schützen. So ist es beispielsweise ein Vorläufer für die Synthese von Fluazifop, einem Herbizid zur Bekämpfung von Grasunkräutern .
Pharmazeutische Industrie
Diese Verbindung dient als strukturelles Motiv in mehreren pharmazeutischen Wirkstoffen. Insbesondere die Trifluormethylgruppe ist mit einer erhöhten biologischen Aktivität und metabolischen Stabilität verbunden. Sie findet sich in Medikamenten, die von der FDA zugelassen wurden, was ihre Bedeutung in der pharmazeutischen Chemie unterstreicht .
Synthese von fluorierten Verbindungen
Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms machen This compound zu einer wichtigen Verbindung für die Entwicklung fluorierter organischer Chemikalien, die in verschiedenen Bereichen wie der Materialwissenschaft von entscheidender Bedeutung sind .
Veterinärprodukte
Ähnlich wie bei seinen Anwendungen in Humanpharmazeutika wird diese Verbindung auch in der Veterinärmedizin eingesetzt. Sie trägt zur Entwicklung von Veterinärprodukten bei und verbessert die Behandlung und das Wohlbefinden von Tieren .
Inhibitoren für Viruserkrankungen
Derivate dieser Verbindung wurden bei der Synthese neuer Moleküle eingesetzt, die als Inhibitoren für Viruserkrankungen wirken. Beispielsweise ist sie an der Herstellung von Verbindungen zur potenziellen Behandlung von Hepatitis C beteiligt .
Chemische Forschung
In der chemischen Forschung wird This compound als Modellsubstrat verwendet, um die regioselektive Funktionalisierung zu untersuchen, ein grundlegender Prozess in der organischen Synthese .
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors .
Mode of Action
The exact mode of action of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine is not well-documented. It is likely that it interacts with its targets, leading to changes in their function. This interaction could potentially alter the activity of the target, leading to downstream effects .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Its molecular weight (19656) suggests that it may have good bioavailability .
Result of Action
Based on its chemical structure, it may have potential effects on various cellular processes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKYVDJDCQLPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263465 | |
| Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1061358-78-8 | |
| Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1061358-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Oxa-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B1527977.png)



![Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1527986.png)
![tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527987.png)
![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1527989.png)
![2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol](/img/structure/B1527990.png)
![(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid](/img/structure/B1527991.png)

![4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1527994.png)
![Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate](/img/structure/B1527995.png)

![tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate](/img/structure/B1527999.png)
